molecular formula C10H12BBrO2 B14067647 (5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid

(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid

Cat. No.: B14067647
M. Wt: 254.92 g/mol
InChI Key: ZMBQXHFBLFPVBI-UHFFFAOYSA-N
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Description

(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a brominated, cyclopropyl-substituted aromatic ring. Organoboron compounds, including boronic acids, are highly valued in organic chemistry due to their versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, boronate esters, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups, making it a valuable tool for enzyme inhibition and molecular recognition studies. The compound’s reactivity is largely influenced by the electronic and steric properties of the substituents on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methylphenylboronic acid
  • 3-Bromo-5-methoxyphenylboronic acid
  • Cyclopropylboronic acid

Uniqueness

(5-Bromo-3-cyclopropyl-2-methylphenyl)boronic acid is unique due to the presence of both a bromine atom and a cyclopropyl group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly

Properties

Molecular Formula

C10H12BBrO2

Molecular Weight

254.92 g/mol

IUPAC Name

(5-bromo-3-cyclopropyl-2-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BBrO2/c1-6-9(7-2-3-7)4-8(12)5-10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI Key

ZMBQXHFBLFPVBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)C2CC2)Br)(O)O

Origin of Product

United States

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